2-Azaspiro[3.4]octan-1-one is a complex organic compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within its ring system. The molecular formula of this compound is , and it has a molecular weight of approximately . This compound belongs to the class of azaspiro compounds, which are notable for their potential biological activities and applications in medicinal chemistry.
The classification of 2-azaspiro[3.4]octan-1-one falls under the category of spirocyclic compounds, specifically azaspiro compounds due to the presence of a nitrogen atom in the spiro structure. These compounds are often explored for their pharmacological properties, including analgesic and anti-inflammatory effects .
The synthesis of 2-azaspiro[3.4]octan-1-one can be achieved through several methodologies, with three prominent routes identified:
These synthetic routes utilize readily available starting materials and require minimal chromatographic purification, making them efficient for laboratory applications.
2-Azaspiro[3.4]octan-1-one participates in various chemical reactions due to its reactive functional groups:
These reactions highlight the versatility of 2-azaspiro[3.4]octan-1-one in synthetic organic chemistry.
Data from preliminary studies suggest that these interactions can modulate pain responses, making them candidates for further pharmacological exploration.
The physical properties of 2-azaspiro[3.4]octan-1-one include:
Chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to assess purity and concentration.
2-Azaspiro[3.4]octan-1-one has potential applications in several scientific fields:
Spirocycles—characterized by orthogonal ring systems sharing a single atom—have revolutionized medicinal chemistry by enabling three-dimensional exploration of chemical space. The 2-azaspiro[3.4]octane framework exemplifies this advantage, combining a pyrrolidine ring fused to a cyclobutane via a spiro-carbon. This architecture confers high fractional sp³ character (Fsp³), enhancing molecular complexity while improving solubility and metabolic stability. Studies demonstrate that scaffolds like 2-azaspiro[3.4]octan-1-one lower lipophilicity (log D) compared to planar analogues, as evidenced in melanin-concentrating hormone receptor 1 (MCHr1) antagonists where azaspiro substitution reduced log D by 0.5–1.0 units and minimized hERG channel liability [3]. Similarly, diazaspiro[3.3]heptane substitution in PARP inhibitor Olaparib analogues significantly improved selectivity for PARP-1 over other family members, reducing off-target cytotoxicity [3]. These properties align with "Escape from Flatland" principles, where increased saturation correlates with higher clinical success rates [3].
Table 1: Advantages of Spirocyclic Scaffolds vs. Traditional Ring Systems
Property | Traditional Bicyclics | Spirocyclic Scaffolds | Impact |
---|---|---|---|
Fsp³ | 0.25–0.50 | 0.50–0.75 | Improved solubility & metabolic stability |
3D Vector Control | Limited | Defined exit vectors | Precise target engagement |
Conformational Flexibility | High | Restricted | Enhanced selectivity |
Synthetic Complexity | Low to moderate | Moderate to high | Access to underexplored chemical space |
Early spirocyclic syntheses faced challenges in ring strain control and functionalization. Initial routes to 2-azaspiro[3.4]octane derivatives relied on low-yield intramolecular cyclizations or required specialized catalysts. A 2019 breakthrough described three efficient synthetic pathways to 2-azaspiro[3.4]octane: two involving cyclobutane annulation and one based on cyclopentane ring formation [2]. These methods employed commodity chemicals like 4-cyanopyridinium salts and methyl acrylate, avoiding costly chromatography. For example, Route 1 achieved a 5-step synthesis with 78% yield via a key intramolecular Dieckmann condensation, while Route 2 used a [2+2] photocycloaddition to construct the spirocyclic core in 65% yield [2]. This methodological evolution enabled gram-scale production of 2-azaspiro[3.4]octan-1-one, accelerating its adoption in lead optimization campaigns.
Table 2: Evolution of Synthetic Approaches to 2-Azaspiro[3.4]octan-1-one
Synthetic Route | Key Steps | Yield (%) | Advantages |
---|---|---|---|
Early Cyclization (Pre-2019) | Intramolecular aldol | 22–35 | Simple starting materials |
Route 1 (2019) | Dieckmann condensation | 78 | High yield, minimal purification |
Route 2 (2019) | [2+2] Photocycloaddition | 65 | Stereocontrol |
Route 3 (2019) | Reductive amination | 71 | Amenable to parallel synthesis |
The unique geometry of 2-azaspiro[3.4]octan-1-one provides orthogonal exit vectors that project substituents into distinct regions of 3D space. This enables simultaneous engagement of divergent binding pockets in biological targets. Carreira’s work demonstrated that introducing heteroatoms (e.g., 5-oxa- or 6-thia- variants) further diversifies vector orientation [4]. For instance, 5-oxa-2-azaspiro[3.4]octan-7-ol (EVT-3244024) positions its hydroxyl group perpendicular to the lactam carbonyl, enabling dual hydrogen-bond donor/acceptor functionality [5]. Such spatial control is exploited in M₄ muscarinic receptor agonists, where 5-oxa-2-azaspiro[3.4]octane derivatives show >100-fold selectivity over M₂/M₃ subtypes due to optimal vector alignment with the allosteric pocket [6] [8]. Similarly, SARS-CoV-2 3CLpro inhibitors incorporating spiro[3.4]octane cores achieved IC₅₀ values of 260 nM by exploiting the S4 subsite—a region inaccessible to linear scaffolds [9]. The scaffold’s robustness is evidenced by commercial availability of derivatives like 3-(furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS: 1865196-56-0) as building blocks for high-throughput screening .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9